Phenazopyridine hydrochloride Phenazopyridine hydrochloride Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
Phenazopyridine hydrochloride is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)
Phenazopyridine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
A local anesthetic that has been used in urinary tract disorders. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity.
Brand Name: Vulcanchem
CAS No.: 136-40-3
VCID: VC0539380
InChI: InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
SMILES: C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Molecular Formula: C11H11N5.ClH
C11H12ClN5
Molecular Weight: 249.70 g/mol

Phenazopyridine hydrochloride

CAS No.: 136-40-3

Cat. No.: VC0539380

Molecular Formula: C11H11N5.ClH
C11H12ClN5

Molecular Weight: 249.70 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenazopyridine hydrochloride - 136-40-3

Specification

Description Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
Phenazopyridine hydrochloride is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)
Phenazopyridine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
A local anesthetic that has been used in urinary tract disorders. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity.
CAS No. 136-40-3
Molecular Formula C11H11N5.ClH
C11H12ClN5
Molecular Weight 249.70 g/mol
IUPAC Name 3-phenyldiazenylpyridine-2,6-diamine;hydrochloride
Standard InChI InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
Standard InChI Key QQBPIHBUCMDKFG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Appearance Solid powder
Melting Point 282 °F (NTP, 1992)

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